8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-21-16(23)18(19-17(21)24)10-12-20(13-11-18)15(22)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,19,24)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQCWJZIALFLD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound is investigated for its interaction with biological receptors, particularly delta opioid receptors.
Medicine: Potential therapeutic applications include the treatment of neurological and psychiatric disorders due to its selective agonist activity.
Mechanism of Action
The mechanism of action of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of pain and mood. The compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment, which may contribute to its therapeutic effects with potentially fewer side effects .
Comparison with Similar Compounds
SNC80: A well-known delta opioid receptor agonist with high efficacy but associated with adverse effects like seizures.
BW373U86: Another delta opioid receptor agonist with similar issues as SNC80.
Uniqueness: 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique spirocyclic structure and selective agonist activity. Unlike SNC80 and BW373U86, it shows a slight bias towards G-protein signaling, which may reduce the risk of adverse effects such as seizures and tachyphylaxis .
Biological Activity
8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.3 g/mol. This compound features a spirocyclic structure that contributes to its unique biological activity.
Antimicrobial Activity
Research indicates that triazaspiro compounds exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting potential as a new antimicrobial agent .
Antitumor Effects
In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels. These findings suggest that this compound may be beneficial in treating inflammatory conditions .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression.
- Receptor Modulation : It may modulate receptor activity linked to inflammation and immune response.
- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several triazaspiro compounds including 8-Cinnamoyl-3-ethyl derivative against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited MIC values as low as 16 µg/mL for E. coli, outperforming traditional antibiotics like ampicillin .
Study 2: Cancer Cell Line Testing
In another investigation involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in significant apoptosis induction at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased Annexin V positive cells indicative of early apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
